molecular formula C3H6NaO3 B1260880 Sodium D-lactate CAS No. 920-49-0

Sodium D-lactate

Cat. No.: B1260880
CAS No.: 920-49-0
M. Wt: 113.07 g/mol
InChI Key: ZZUUMCMLIPRDPI-HSHFZTNMSA-N
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Description

Sodium Lactate, D- is the sodium salt of the dextro isomer of lactic acid with alkalinizing and electrolyte replenishing property. Upon metabolism, sodium lactate D is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from blood stream and leads to raised blood pH.

Properties

CAS No.

920-49-0

Molecular Formula

C3H6NaO3

Molecular Weight

113.07 g/mol

IUPAC Name

sodium;(2R)-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1

InChI Key

ZZUUMCMLIPRDPI-HSHFZTNMSA-N

Isomeric SMILES

C[C@H](C(=O)O)O.[Na]

SMILES

CC(C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)O)O.[Na]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 10% sodium lactate solution was reacted at 30° C. according to the invention with a saturated solution of CO2 in water (carbonic acid). 46 g Sodium lactate produced 36 g of lactic acid and 20 g of sodium carbonate which may be used as a solution for neutralizing and regulating the pH of a fermentation. A further purification of the lactic acid can be performed by known methods using ion exchangers, esterification or extraction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does sodium D-lactate differ from the more common L-lactate in terms of metabolism?

A1: Unlike L-lactate, which is primarily metabolized through glycolysis, D-lactate is metabolized much slower in mammals. D-lactate can be converted into glycogen by the liver [, ]. The rate of D-lactate metabolism can be influenced by the health of the liver, making it a potential marker for liver function [, ].

Q2: Can this compound induce panic attacks like sodium L-lactate?

A2: Yes, this compound has been shown to induce panic attacks in a subset of patients with panic disorder []. Interestingly, this effect occurs despite its lower metabolic activity compared to L-lactate, suggesting that lactate metabolism might not be the sole factor in triggering panic attacks.

Q3: What happens to the D-lactate levels in calves after intravenous administration?

A3: Following intravenous injection of this compound in calves, a significant portion of the administered dose is metabolized, as evidenced by one-compartment and two-compartment analyses of plasma concentration changes and renal clearance []. This indicates the presence of metabolic pathways for D-lactate in calves.

Q4: How does this compound affect NAD+ levels and what is the downstream impact on T cell function?

A4: this compound, along with other metabolic interventions like phenformin, has been shown to reduce NAD+ levels, particularly in the context of the tumor microenvironment []. This reduction in NAD+ impairs effector T cell function by decreasing glycolytic flux and impacting Foxp3 stability, ultimately contributing to immunosuppression.

Q5: Can this compound be used as a diagnostic tool for liver function?

A5: Research suggests that this compound tolerance could potentially serve as a test for hepatic function [, , ]. This is based on the observation that individuals with healthy livers efficiently metabolize D-lactate, while those with liver damage exhibit delayed clearance.

Q6: How does this compound compare to sodium L-lactate in terms of its pharmacological effects in sheep?

A6: Studies in sheep indicate that there are distinct pharmacological differences between this compound and sodium L-lactate []. While the specific differences aren't detailed in the provided abstract, this highlights the distinct biological activities of these two enantiomers.

Q7: Does this compound administration impact lactate levels differently in individuals with psychiatric disorders?

A7: Research exploring carbohydrate metabolism in patients with schizophrenia and manic-depressive psychoses showed altered lactate metabolism following this compound infusion [, ]. These findings suggest a potential link between lactate metabolism and these psychiatric conditions.

Q8: How does the distribution of lactate differ within muscle tissue?

A8: Studies using frog muscle tissue demonstrate that D-lactate doesn't diffuse uniformly within the muscle []. The muscle seems to be compartmentalized, with "interspaces" allowing for relatively free diffusion and "cells" showing limited lactate permeability. This compartmentalization appears to be influenced by factors like muscle fatigue and rigor.

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